4-{4-[(2-Chlorophenyl)methanesulfonyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine
Description
4-{4-[(2-Chlorophenyl)methanesulfonyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenylmethanesulfonyl group and a pyrimidine ring substituted with fluorine and methyl groups
Properties
IUPAC Name |
4-[4-[(2-chlorophenyl)methylsulfonyl]piperazin-1-yl]-5-fluoro-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN4O2S/c1-12-15(18)16(20-11-19-12)21-6-8-22(9-7-21)25(23,24)10-13-4-2-3-5-14(13)17/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHJRKQDEGVEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-Chlorophenyl)methanesulfonyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the 2-chlorophenylmethanesulfonyl group. The final step involves the coupling of this intermediate with the pyrimidine ring, which is substituted with fluorine and methyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-Chlorophenyl)methanesulfonyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
4-{4-[(2-Chlorophenyl)methanesulfonyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{4-[(2-Chlorophenyl)methanesulfonyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide .
Uniqueness
What sets 4-{4-[(2-Chlorophenyl)methanesulfonyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine apart from similar compounds is its unique combination of functional groups and structural features. The presence of the 2-chlorophenylmethanesulfonyl group and the fluorine-substituted pyrimidine ring imparts specific chemical and biological properties that can be leveraged in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
